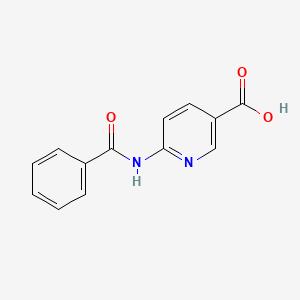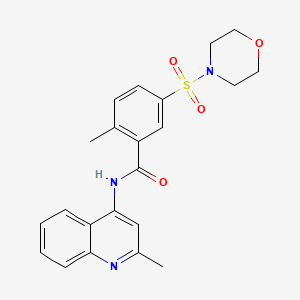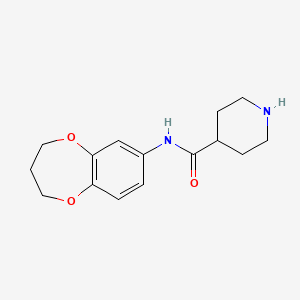
(5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate, also known as DCQ, is a chemical compound that has been widely used in scientific research due to its unique properties. DCQ is a heterocyclic compound that contains both a quinoline and a benzene ring, making it a versatile molecule that can interact with a variety of biological targets.
Mécanisme D'action
The mechanism of action of (5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate involves its ability to interact with specific biological targets. This compound has been shown to inhibit the activity of topoisomerase II by binding to the enzyme and preventing it from carrying out its normal function. This compound has also been shown to inhibit the activity of protein kinase CK2 by binding to the enzyme and preventing it from phosphorylating its target proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on its ability to interact with specific biological targets. Inhibition of topoisomerase II by this compound can lead to DNA damage and cell death. Inhibition of protein kinase CK2 by this compound can lead to decreased cell growth and proliferation. These effects have been studied in various biological systems, including cancer cells and neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate in lab experiments is its ability to interact with multiple biological targets, making it a versatile molecule that can be used to study a variety of biological processes. Another advantage is its relatively low toxicity, which allows for higher concentrations to be used in experiments. One limitation of using this compound is its solubility, which can make it difficult to dissolve in some solvents.
Orientations Futures
There are several future directions for research involving (5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate. One direction is to study its potential as a therapeutic agent for cancer and neurodegenerative diseases. Another direction is to explore its interactions with other biological targets, such as enzymes involved in inflammation and immune response. Additionally, further studies are needed to determine the optimal concentrations and dosages of this compound for use in lab experiments.
Méthodes De Synthèse
The synthesis of (5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate can be achieved through several methods, including the reaction of 5,7-dichloro-8-hydroxyquinoline with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base. Another method involves the reaction of 5,7-dichloro-8-nitroquinoline with 3,4-dimethylbenzenesulfonyl chloride followed by reduction of the nitro group to an amino group. The synthesis of this compound can also be achieved through the reaction of 5,7-dichloro-8-hydroxyquinoline with 3,4-dimethylbenzenesulfonyl isocyanate.
Applications De Recherche Scientifique
(5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate has been widely used in scientific research due to its ability to interact with a variety of biological targets. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. This compound has also been shown to inhibit the activity of protein kinase CK2, an enzyme that is involved in cell growth and proliferation. This compound has been used to study the role of these enzymes in various biological processes, including cancer and neurodegenerative diseases.
Propriétés
IUPAC Name |
(5,7-dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO3S/c1-10-5-6-12(8-11(10)2)24(21,22)23-17-15(19)9-14(18)13-4-3-7-20-16(13)17/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYAMHASWYSRMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-diiodo-N-[3-(2-methylpropanoylamino)phenyl]benzamide](/img/structure/B7464851.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxochromene-3-carboxamide](/img/structure/B7464860.png)
![Ethyl 4-[(3-tert-butyl-1,2-oxazol-5-yl)sulfamoyl]benzoate](/img/structure/B7464873.png)
![[2-(3,5-Dichloroanilino)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate](/img/structure/B7464879.png)
![N-[3-(N-methylanilino)propyl]piperidine-3-carboxamide](/img/structure/B7464889.png)
![1-Ethyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanylmethyl)benzimidazole-5-carboxylic acid](/img/structure/B7464896.png)



![4-chloro-2-[(5-methyl-1H-1,2,3-benzotriazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B7464909.png)


![2-[2,3-dihydro-1H-indene-5-carbonyl(methyl)amino]acetic acid](/img/structure/B7464957.png)